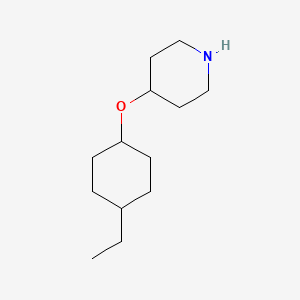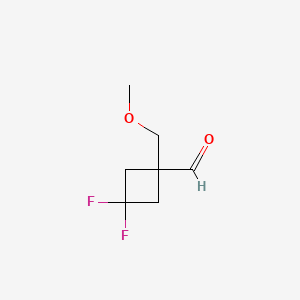![molecular formula C9H14ClN3O2 B15302579 2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,8-Triazadispiro[3.0.4{5}.3This compound is characterized by its triazadispiro structure, which includes multiple nitrogen atoms and spiro-linked rings, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis machines and high-throughput screening can optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
科学的研究の応用
2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
類似化合物との比較
Similar Compounds
- 4,10-Dinitro-2,6,8,12-Tetraoxa-4,10-Diazatetracyclo[5.5.0.0{5,9}.0{3,11}]Dodecane
- 2,5,5,8a-Tetramethyl-2,3,5,6,8,8a-hexahydro-7H-chromen-7-one
Uniqueness
Compared to similar compounds, 2,6,8-Triazadispiro[3.0.4{5}.3{4}]dodecane-7,9-dionehydrochloride stands out due to its unique triazadispiro structure, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
2,6,8-triazadispiro[3.0.45.34]dodecane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-6-9(12-7(14)11-6)3-1-2-8(9)4-10-5-8;/h10H,1-5H2,(H2,11,12,13,14);1H |
InChIキー |
HLKWAYZNNSDJII-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNC2)C3(C1)C(=O)NC(=O)N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)

![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)





![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)




